OXE Receptor Activation: 5-HETE is 255-Fold Less Potent than 5-oxo-ETE, Highlighting Its Role as a Prodrug-like Precursor
In a direct head-to-head comparison using CHO cells expressing the OXE receptor (hGPCR48), the EC50 for receptor activation was 1.4 μM for 5-HETE, compared to 5.5 nM for 5-oxo-ETE and 19 nM for 5(S)-HpETE [1]. This 255-fold difference in potency (1400 nM vs. 5.5 nM) quantitatively establishes that 5-HETE is a relatively weak agonist at the OXE receptor and is instead the principal precursor to the highly potent chemoattractant 5-oxo-ETE, a conversion catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) [1][2].
| Evidence Dimension | OXE receptor activation EC50 |
|---|---|
| Target Compound Data | 1.4 μM |
| Comparator Or Baseline | 5-oxo-ETE (5.5 nM); 5(S)-HpETE (19 nM) |
| Quantified Difference | 5-HETE is 255-fold less potent than 5-oxo-ETE (1.4 μM vs. 5.5 nM) |
| Conditions | CHO cells expressing hGPCR48 (OXE receptor); [35S]-GTPγS binding assay |
Why This Matters
This data differentiates 5-HETE as a key metabolic intermediate and precursor pool, guiding experimental design where conversion to 5-oxo-ETE must be considered or quantified, and justifies the use of 5-HETE-d8 for tracing metabolic flux.
- [1] Takeda, S., et al. Identification of a novel G protein-coupled receptor, hGPCR48, as the receptor for 5-oxo-eicosatetraenoic acid (5-oxo-ETE). Gunma University OXER Database Entry. View Source
- [2] Powell, W.S., et al. Interactions Between 5-Oxo-ETE and Chemokines in Stimulating Eosinophils. In: Advances in Prostaglandin and Leukotriene Research. Springer. 2001. View Source
